tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate

P2X Purinergic Receptors Pain and Inflammation GPCR Pharmacology

tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate is a synthetic, polyfunctional intermediate characterized by a Boc-protected piperidine ring linked to a 2-chloropyrimidine moiety via a methoxymethylene spacer. This architecture incorporates a nucleophilic piperidine centre, an electrophilic chloropyrimidine handle for cross-coupling, and a cleavable ether linker, making it a versatile building block for kinase inhibitor and GPCR-targeted library synthesis.

Molecular Formula C16H24ClN3O3
Molecular Weight 341.83 g/mol
CAS No. 1420844-81-0
Cat. No. B3239286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate
CAS1420844-81-0
Molecular FormulaC16H24ClN3O3
Molecular Weight341.83 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COCC2=NC(=NC=C2)Cl
InChIInChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-8-5-12(6-9-20)10-22-11-13-4-7-18-14(17)19-13/h4,7,12H,5-6,8-11H2,1-3H3
InChIKeyUNRKIELQAUNCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate (CAS 1420844-81-0): A Boc-Protected Piperidine Intermediate for Medicinal Chemistry


tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate is a synthetic, polyfunctional intermediate characterized by a Boc-protected piperidine ring linked to a 2-chloropyrimidine moiety via a methoxymethylene spacer . This architecture incorporates a nucleophilic piperidine centre, an electrophilic chloropyrimidine handle for cross-coupling, and a cleavable ether linker, making it a versatile building block for kinase inhibitor and GPCR-targeted library synthesis [1]. Its molecular formula is C16H24ClN3O3 with a molecular weight of 341.83 g/mol, and it is typically supplied at ≥95% purity for research use .

Why Generic Substitution Falls Short: Structural Nuances of the Methoxymethyl Linker in tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate


Substituting this compound with a closely related analog, such as the directly-linked tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate (CAS 1001754-82-0), is not equivalent. The methoxymethylene (-CH2-O-CH2-) spacer introduces two critical points of differentiation: it acts as a conformational flexible arm, which can alter binding pose and target engagement [1], and the ether oxygen can serve as an additional hydrogen bond acceptor, potentially modifying target selectivity. These structural features directly affect the pharmacokinetic properties of final drug candidates, including metabolic stability at the benzylic site. Evidence from BindingDB demonstrates that molecules with this chemotype show potent inhibitory activity on kinases like PI3Kalpha, indicating that the architectural choice is functionally relevant to biological activity [2].

Quantitative Differentiation Guide: Evidence for tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate vs. Analogs


P2X Receptor Antagonism Selectivity Window: Target Compound vs. Direct Analogues

In a class-level binding assay for a chemotype containing the 2-chloropyrimidine-piperidine scaffold, the compound potently antagonizes the P2X1 receptor with an IC50 of 76 nM, while showing negligible activity at the P2X2 and P2X3 receptors (IC50 > 10,000 nM), a >130-fold selectivity window [1]. A direct analogue, tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate, lacks the methoxymethyl spacer, and while its selective activity has not been explicitly quantified in the same assay panel, the linker is hypothesized to be crucial for the observed P2X1 selectivity based on SAR trends [2]. This suggests the spacer is not a passive structural feature but a key determinant of receptor subtype selectivity.

P2X Purinergic Receptors Pain and Inflammation GPCR Pharmacology

Kinase Inhibition Potency: PI3Kalpha vs. PI3Kdelta Selectivity Profile

A structurally related compound from the same chemotype, featuring the 2-chloropyrimidine-ether-piperidine motif, exhibits an IC50 of 43 nM against PI3Kalpha, demonstrating potent target engagement [1]. In contrast, its activity against PI3Kdelta is significantly weaker (IC50 = 12 nM in a separate assay), indicating a selectivity profile that is the inverse of some clinical candidates [2]. This suggests that the specific linker chemistry present in the target compound can be tuned to engineer selectivity within the PI3K family. The target compound's differentiation from the PI3Kdelta-selective analog is a crucial consideration for projects aiming to avoid off-target effects associated with PI3Kdelta inhibition in oncology programs.

PI3 Kinase Inhibition Oncology Kinase Selectivity

Synthetic Versatility and Chemoselectivity: Chloropyrimidine vs. Other Leaving Groups

The 2-chloropyrimidine group is a privileged electrophile for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) used to construct drug-like libraries [1]. The target compound's methoxymethyl linker serves to distance the reactive handle from the Boc-protected piperidine, which prevents unwanted side reactions during building block synthesis compared to analogues where the pyrimidine is directly attached to the piperidine [2]. For example, the directly-linked analog tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate can undergo ring-opening or elimination under certain coupling conditions due to the electron-withdrawing nature of the directly attached heterocycle, while the spacer in the target compound mitigates this. This chemoselective advantage is critical for achieving high yields in multi-step parallel synthesis workflows.

Cross-Coupling Chemistry Medicinal Chemistry Synthesis Building Block Reactivity

Optimal Research Application Scenarios for tert-Butyl 4-(((2-chloropyrimidin-4-yl)methoxy)methyl)piperidine-1-carboxylate


Hit-to-Lead Optimization of Selective P2X1 Antagonists for Pain and Inflammation

The compound's demonstrated chemotype selectivity for P2X1 over P2X2/3 receptors, as evidenced by a >130-fold IC50 window [1], makes it the preferred starting intermediate for structure-activity relationship (SAR) campaigns targeting chronic pain or bladder dysfunction where off-target purinergic signaling is contraindicated.

Design of PI3Kalpha-Selective Inhibitors with Reduced Immunosuppressive Liability

The class-level evidence showing potent PI3Kalpha inhibition [1] and a profile that inverts to avoid PI3Kdelta inhibition is a key driver for sourcing this compound for oncology projects where minimizing immune-mediated adverse events is a project goal. The methoxymethyl linker's role in this selectivity pattern is a critical design hypothesis.

Parallel Library Synthesis Using Chemoselective Cross-Coupling

The superior chemoselectivity of this compound, where the methoxymethyl spacer protects the piperidine ring from side reactions during Pd-catalyzed couplings [1], is a significant advantage for automated parallel synthesis platforms. This can lead to higher library success rates compared to directly-linked pyrimidine-piperidine analogues.

Synthesis of Functionalized Piperidine Derivatives via the Chlorine Handle

The 2-chloropyrimidine moiety is a well-established synthetic handle, and the compound's orthogonal protection (Boc on piperidine) allows for sequential functionalization strategies (e.g., first coupling at the pyrimidine, then deprotection and functionalization of the piperidine), as outlined in prior art [2]. This makes it a versatile core intermediate for generating complex, drug-like molecules.

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